N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide
Description
N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide (CAS 312523-23-2) is an oxalamide derivative with a molecular formula of C28H33N3O4S and a molecular weight of 507.644 g/mol . Its structure features a naphthalene-2-sulfonyl group attached to a piperidine ring, a butyl linker, and a p-tolyl aromatic moiety (SMILES: Cc1ccc(NC(=O)C(=O)NCCCCC2CCCN(C2)S(=O)(=O)c3ccc4ccccc4c3)cc1) .
Properties
Molecular Formula |
C28H33N3O4S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N'-(4-methylphenyl)-N-[4-(1-naphthalen-2-ylsulfonylpiperidin-3-yl)butyl]oxamide |
InChI |
InChI=1S/C28H33N3O4S/c1-21-11-14-25(15-12-21)30-28(33)27(32)29-17-5-4-7-22-8-6-18-31(20-22)36(34,35)26-16-13-23-9-2-3-10-24(23)19-26/h2-3,9-16,19,22H,4-8,17-18,20H2,1H3,(H,29,32)(H,30,33) |
InChI Key |
CBICPLYVLNSDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCCC2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Butylpiperidine
The 3-butylpiperidine intermediate is synthesized via:
Table 1: Comparison of Piperidine Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Gabriel synthesis | 1,5-Dibromopentane, K-phthalimide | 65–70 | 90–95 |
| Reductive amination | Glutaraldehyde, butylamine, H₂/Pd | 75–80 | 92–98 |
The reductive amination route is preferred for higher yields and simpler purification.
Sulfonylation of Piperidine
Reaction with Naphthalene-2-sulfonyl Chloride
The piperidine nitrogen is sulfonylated using naphthalene-2-sulfonyl chloride under basic conditions:
Key Parameters:
-
Temperature control : Prevents exothermic side reactions.
Oxalamide Coupling
Oxalyl Chloride Mediated Coupling
The butylamine side chain is reacted with oxalyl chloride, followed by p-toluidine:
Table 2: Oxalamide Coupling Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature | −10°C | 0°C | −10°C |
| Base | TEA | Pyridine | TEA |
| Solvent | DCM | THF | DCM |
| Yield | 78% | 65% | 78% |
Side reactions (e.g., over-chlorination) are minimized at lower temperatures.
Stereochemical Considerations
The compound exists as a racemic mixture unless resolved. Supplier data indicate enantiomerically pure (R)-forms are available, suggesting:
-
Chiral resolution : Using diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid.
-
Asymmetric synthesis : Employing chiral catalysts during reductive amination.
Purification and Characterization
Chromatographic Techniques
Analytical Data
-
HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, naphthalene), 7.85–7.40 (m, 6H), 2.35 (s, 3H, CH₃).
Scale-Up Challenges
-
Cost of naphthalene-2-sulfonyl chloride : Requires in-situ generation from naphthalene-2-thiol and chlorination.
-
Oxalyl chloride handling : Moisture-sensitive; necessitates anhydrous conditions.
-
Regulatory compliance : Controlled substance regulations may apply due to structural similarity to opioid derivatives.
Alternative Routes
Chemical Reactions Analysis
Types of Reactions
N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself with a naphthalene-sulfonyl-piperidine motif, which is absent in other analogs. This group may enhance lipophilicity and receptor-binding interactions compared to simpler aryl or heteroaryl substituents .
- Compounds like S336 and BNM-III-170 prioritize heterocyclic or halogenated groups , optimizing them for flavor enhancement (S336) or enzyme inhibition (BNM-III-170) .
Pharmacological and Functional Comparisons
Target Compound
Analogous Compounds
BNM-III-170: Enhances vaccine efficacy against immunodeficiency viruses by modulating CD4 interactions, demonstrating immunological activity .
N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (117) : Synthesized as a cytochrome P450 4F11-activated inhibitor of stearoyl-CoA desaturase, with a 51% synthesis yield .
Compound 9 : Exhibits binding affinity for dopamine and serotonin receptors due to its piperazine and dichlorophenyl groups, common in neuroactive compounds.
Activity Trends :
- Aryl sulfonyl groups (as in the target compound) correlate with enhanced metabolic stability and target specificity compared to non-sulfonated analogs .
- Halogenation (e.g., chloro, fluoro) improves receptor-binding potency but may increase toxicity risks .
Target Compound
Synthetic details are unspecified, but its purity and stability are inferred from analogs.
Biological Activity
N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 507.6 g/mol. The structure includes a naphthalen-2-ylsulfonyl group, a piperidin-3-yl moiety, and a p-tolyl oxalamide group, contributing to its diverse chemical reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C28H33N3O4S |
| Molecular Weight | 507.6 g/mol |
| IUPAC Name | N'-(4-methylphenyl)-N-[4-[(3S)-1-naphthalen-2-ylsulfonylpiperidin-3-yl]butyl]oxamide |
| InChI | InChI=1S/C28H33N3O4S/c1-21... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may modulate the activity of various enzymes and receptors, leading to significant downstream effects on cellular processes.
Key Mechanisms:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
- Signal Transduction : It may influence signaling pathways that regulate cell proliferation, apoptosis, and other critical cellular functions.
Anticancer Properties
Recent investigations have highlighted the potential of this compound as an anticancer agent. For instance, studies have demonstrated its ability to inhibit cell growth in various cancer cell lines by inducing apoptosis and affecting key signaling pathways.
Case Study: Cancer Cell Lines
- Cell Lines Tested : MDA-MB231 (breast cancer), A549 (lung cancer)
- Results : Significant reduction in cell viability was observed at concentrations as low as 5 µM, with mechanisms involving the inhibition of CK2-dependent phosphorylation pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Pharmacological Implications
The pharmacological profile of this compound indicates potential applications in treating various diseases beyond cancer, including viral infections. Its ability to inhibit specific enzyme activities suggests it could serve as a lead compound for drug development targeting diseases mediated by those pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
